REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]#[N:14].N>>[NH2:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]([NH2:14])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NS1)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 55° C
|
Type
|
ADDITION
|
Details
|
was charged to pH 10
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C., aged overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting solid was washed with dilute ammonia (3.6 volumes)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid (typical yield 80%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NS1)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |